molecular formula C7H13NO2Si B3347331 2,5-Pyrrolidinedione, 1-(trimethylsilyl)- CAS No. 13247-98-8

2,5-Pyrrolidinedione, 1-(trimethylsilyl)-

Cat. No. B3347331
CAS RN: 13247-98-8
M. Wt: 171.27 g/mol
InChI Key: YUWVMABNHZEMGO-UHFFFAOYSA-N
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Patent
US04007202

Procedure details

780 ml (6.1 moles) of trimethylchlorosilane were added with vigorous stirring over 2 hours to a mixture of 400 g (4 moles) of succinimide, 900 ml (6.5 moles) of triethylamine and 2700 ml of toluene and the mixture was refluxed with stirring for one hour and was then cooled to room temperature. The mixture was filtered and the filter was washed with one liter of toluene and one liter of petroleum ether (b.p = 40°-60° C). The combined filtrate and washings were concentrated to 700 ml and then distilled at reduced pressure to 573 g (3.4 moles -- 84% yield) of N-trimethylsilyl succinimide with a boiling point of 62° C at 0.33 mm Hg.
Quantity
780 mL
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
reactant
Reaction Step Two
Quantity
2700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:5])([CH3:4])Cl.[C:6]1(=[O:12])[NH:10][C:9](=[O:11])[CH2:8][CH2:7]1.C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH3:1][Si:2]([CH3:5])([CH3:4])[N:10]1[C:6](=[O:12])[CH2:7][CH2:8][C:9]1=[O:11]

Inputs

Step One
Name
Quantity
780 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
C1(CCC(N1)=O)=O
Name
Quantity
900 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2700 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter was washed with one liter of toluene and one liter of petroleum ether (b.p = 40°-60° C)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated to 700 ml

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](N1C(CCC1=O)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.4 mol
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.